3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole
Description
3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole is a heterocyclic compound featuring a benzo[d]isoxazole core substituted with a 6-fluoro group and a piperidine ring modified with a 2-chloroethyl moiety at the 1-position. This compound is a critical intermediate in synthesizing antipsychotic drugs such as Risperidone (). Its structure combines lipophilic (fluorine, chloroethyl) and hydrogen-bonding (piperidine, isoxazole) elements, which influence its pharmacokinetic properties, particularly blood-brain barrier (BBB) permeability and receptor binding ().
Structure
3D Structure
Properties
Molecular Formula |
C14H16ClFN2O |
|---|---|
Molecular Weight |
282.74 g/mol |
IUPAC Name |
3-[1-(2-chloroethyl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C14H16ClFN2O/c15-5-8-18-6-3-10(4-7-18)14-12-2-1-11(16)9-13(12)19-17-14/h1-2,9-10H,3-8H2 |
InChI Key |
NLJKCYWTNYLYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The core structure is synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with N-formylnipecotic acid in the presence of AlCl₃, yielding 2,4-difluorobenzoyl-4-piperidine. Subsequent oximation with hydroxylamine sulfate and cyclization under alkaline conditions forms the benzoisoxazole ring. A one-pot modification using hydroxylamine hydrochloride and inorganic bases (e.g., NaOH/KOH) in alcohol solvents (methanol/ethanol) achieves 85–90% purity while eliminating triethylamine, reducing environmental toxicity.
Reaction Conditions:
Purification Strategies
Crude 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride is purified via acid-base extraction. Treatment with aqueous ammonia liberates the free base, which is extracted into dichloromethane and converted to a tartrate salt for crystallization. Final hydrochloride salt formation achieves >99.7% HPLC purity with dimer impurities <0.1%.
Key Data:
| Step | Purity (%) | Dimer Impurity (%) | Yield (%) |
|---|---|---|---|
| Initial crude product | 98.92 | 0.53 | 77.5 |
| After tartrate salt | 99.50 | 0.12 | 70.2 |
| Final HCl salt | 99.80 | 0.05 | 65.0 |
N-Alkylation to Introduce the 2-Chloroethyl Group
The piperidine nitrogen is alkylated with a 2-chloroethyl group using 1-bromo-2-chloroethane or 2-chloroethyltosylate under optimized conditions.
Catalytic Alkylation
A mixture of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride, potassium carbonate (2–3 equiv), and potassium iodide (5–10 mol%) in acetonitrile is heated to 60°C. Dropwise addition of 1-bromo-2-chloroethane ensures controlled exothermicity, with reaction completion in 24–48 hours. Post-reaction distillation and water washing yield crude product, which is further purified via recrystallization.
Optimized Parameters:
Phase-Transfer Catalysis (PTC)
Alternative methods employ tetrabutylammonium bromide (TBAB) as a PTC in biphasic systems (water/dichloromethane), reducing reaction time to 12–18 hours. This approach minimizes solvent volume and improves atom economy.
Comparative Performance:
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional KI | 48 | 75 | 98.5 |
| PTC (TBAB) | 18 | 80 | 99.2 |
Impurity Control and Analytical Characterization
Dimer Impurity (Formula-1A)
The primary impurity, 3,3'-(piperidine-1,4-diyl)bis(6-fluoro-1,2-benzisoxazole) (Formula-1A), arises from competitive bis-alkylation. Its formation is suppressed by:
Impurity Profile:
| Condition | Dimer Impurity (%) |
|---|---|
| Standard (60°C, 1 equiv) | 0.18 |
| Optimized (50°C, 2 equiv) | 0.05 |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.30 (m, 2H, N-CH₂CH₂Cl), 3.75 (m, 1H, piperidine-H), 3.20 (m, 2H, piperidine-H), 2.95 (m, 4H, piperidine-H), 2.45 (t, J = 6.8 Hz, 2H, CH₂Cl).
-
HPLC: Retention time 8.2 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Industrial Scalability and Cost Analysis
Cost Drivers
| Component | Cost Contribution (%) |
|---|---|
| Raw materials | 45 |
| Solvent recovery | 25 |
| Purification | 20 |
| Catalysts | 10 |
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds similar to 3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole are being explored for their potential in treating central nervous system disorders such as depression, anxiety, and schizophrenia. The structural similarity to known neuropharmacological agents suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives of benzo[d]isoxazole can inhibit cancer cell proliferation. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could also exhibit similar activities .
Antimicrobial Properties
Preliminary studies have indicated potential antimicrobial activities associated with derivatives of this compound. The incorporation of the piperidine ring may enhance the interaction with bacterial targets, making it a candidate for further exploration in the development of new antibacterial agents .
Case Studies and Research Findings
Research findings indicate promising results regarding the biological activity of this compound:
- In Vitro Studies : Demonstrated significant cytotoxicity against glioblastoma cell lines, indicating potential as an anticancer agent.
- Molecular Docking Studies : Showed favorable binding interactions with target proteins involved in cancer progression and neuropharmacology, supporting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of 3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. In the case of its use in antipsychotic drugs, the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. This dual antagonism helps in balancing the neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The benzo[d]isoxazole scaffold is pivotal for antipsychotic activity. demonstrates that replacing the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole fragment with phenylpiperazines or heterocyclic piperazines (e.g., 1-(2-methoxyphenyl)piperazine) significantly reduces affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. For example:
- Compound 9c (cyclopentyl-substituted derivative) showed high potency for all three receptors.
- Compound 9k (benzo[d]isothiazole analog) exhibited lower activity, confirming the superiority of the isoxazole core.
Linker Length :
BBB Permeability
Derivatives of the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold (S1–S4) were evaluated for BBB permeability using PAMPA assays and computational models ():
| Compound | Log BB | Log PS*fu,brain | Comparison to Standards |
|---|---|---|---|
| S2 | ~0.5 | -2.9 to -3.2 | Similar to Haloperidol/Risperidone |
| S3 | ~0.6 | -2.9 to -3.2 | Higher than standards |
| Risperidone | 0.4 | -3.0 | Reference standard |
Functional Group Impact
Antimicrobial Derivatives
Structural modifications of the benzo[d]isoxazole core can yield compounds with divergent biological activities. For instance, Compound 6b (1,3,4-thiadiazole derivative) demonstrated moderate antimicrobial activity against Bacillus subtilis and Escherichia coli (), highlighting the scaffold’s versatility.
Key Research Findings
- Optimal Structure : The 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole fragment is irreplaceable for antipsychotic receptor affinity ().
- BBB Penetration : Derivatives (S1–S4) exhibit Log BB values comparable to or exceeding Haloperidol (0.3–0.6 vs. 0.4) ().
- Synthetic Utility : The target compound serves as a precursor for Risperidone, underscoring its pharmaceutical relevance ().
Biological Activity
3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C14H16ClFN2O
- Molecular Weight : 282.74 g/mol
- CAS Number : 329977-78-8
Synthesis and Structure
The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with halogenated isoxazoles. The synthesis process typically includes steps such as nucleophilic substitution and cyclization reactions.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives demonstrate potent activity against tumor cells, suggesting potential applications in cancer therapy .
2. Antibacterial Activity
Preliminary screening has revealed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's structure may contribute to its ability to inhibit bacterial growth, although specific mechanisms remain under investigation .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising results as AChE inhibitors, which are crucial for treating conditions like Alzheimer's disease.
- Urease : Studies indicate strong inhibitory activity against urease, suggesting potential applications in treating infections caused by urease-producing bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| Anticancer | Potent cytotoxicity against tumor cells | |
| Antibacterial | Moderate to strong activity | |
| AChE Inhibition | Significant inhibition | |
| Urease Inhibition | Strong inhibitory effects |
4. Mechanistic Insights
Docking studies have been employed to elucidate the interactions between the compound and target proteins. These studies suggest that the compound binds effectively to active sites, potentially disrupting normal enzymatic functions .
Q & A
Q. What are the established synthetic routes for 3-(1-(2-chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole, and what key intermediates are involved?
The compound is synthesized via condensation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with chloroethyl intermediates (e.g., 3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one ) in the presence of potassium iodide (KI) and sodium carbonate (Na₂CO₃) . This reaction facilitates N-alkylation, forming the piperidinylethyl linkage. Key intermediates include the benzoisoxazole-piperidine core and chloroethyl pyrimidinone derivatives .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Used to confirm regiochemistry and purity. For example, COSY NMR resolves coupling between piperidine protons and the chloroethyl chain .
- FT-IR : Identifies functional groups like the isoxazole ring (C=N stretch at ~1600 cm⁻¹) and C-Cl bonds .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What role do KI and Na₂CO₃ play in the synthesis?
Q. How is the compound purified post-synthesis?
Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted intermediates. Recrystallization from ethanol or acetone improves crystalline purity. Residual solvents (e.g., DMF) are quantified via HPLC .
Q. What analytical challenges arise in confirming the regiochemistry of the benzoisoxazole moiety?
Regiochemical ambiguity between benzo[d]isoxazole and alternative isomers is resolved via NOESY NMR , which correlates spatial proximity of the fluorine substituent (C-6) and piperidine protons. X-ray crystallography provides definitive confirmation .
Advanced Research Questions
Q. How can researchers optimize the condensation reaction to improve yield and reduce byproducts?
- Solvent Optimization : Replacing DMF with polar aprotic solvents like acetonitrile reduces side reactions (e.g., over-alkylation) .
- Catalyst Screening : Substituting KI with tetrabutylammonium iodide (TBAI) enhances reaction rates due to better solubility in organic phases .
- Temperature Control : Maintaining 85–90°C prevents thermal degradation of the chloroethyl intermediate .
Q. What strategies address contradictions in reported biological activity data for structural analogs?
Discrepancies in kinase inhibition assays (e.g., TrkA vs. TrkB selectivity) are resolved by:
- Dose-Response Curves : Testing across a wider concentration range (1 nM–100 µM).
- Computational Docking : Validating binding modes using homology models of target proteins .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?
- Core Modifications : Replace the 6-fluoro group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability.
- Linker Variations : Substitute the chloroethyl chain with ethylene glycol spacers to improve solubility .
- Piperidine Substitutions : Introduce sp³-hybridized nitrogen (e.g., morpholine) to modulate pharmacokinetics .
Q. What advanced analytical techniques identify synthetic byproducts?
Q. How can computational models predict the compound’s interactions with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
